
Tetraazidogermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraazidogermane is a chemical compound with the molecular formula Ge(N₃)₄. It is known for its high energy content and potential applications in various fields, including materials science and explosives. The compound consists of a germanium atom bonded to four azide groups, making it a highly reactive and energetic molecule.
準備方法
Synthetic Routes and Reaction Conditions: Tetraazidogermane can be synthesized through the reaction of germanium tetrachloride with sodium azide. The reaction typically occurs in an organic solvent such as tetrahydrofuran or diethyl ether. The general reaction is as follows:
GeCl4+4NaN3→Ge(N3)4+4NaCl
The reaction is carried out under an inert atmosphere to prevent the decomposition of the azide groups. The product is then purified through recrystallization or sublimation.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate safety measures. The handling of azides requires careful control to prevent accidental detonation, and specialized equipment is necessary to ensure safe production.
化学反応の分析
Types of Reactions: Tetraazidogermane undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to produce germanium and nitrogen gas.
Photolysis: Exposure to ultraviolet light can cause the compound to decompose, releasing nitrogen gas.
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of azide groups with other functional groups.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures in an inert atmosphere.
Photolysis: Conducted using ultraviolet light sources.
Substitution Reactions: Involves nucleophiles such as amines or phosphines under controlled conditions.
Major Products Formed:
Thermal Decomposition: Germanium and nitrogen gas.
Photolysis: Germanium and nitrogen gas.
Substitution Reactions: Germanium compounds with substituted functional groups.
科学的研究の応用
Tetraazidogermane has several applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of germanium-containing materials with unique properties.
Explosives: Due to its high energy content, this compound is studied for potential use in explosive formulations.
Chemistry: Employed in the study of azide chemistry and the development of new synthetic methodologies.
Nanotechnology: Investigated for its potential in the fabrication of germanium-based nanomaterials.
作用機序
The mechanism of action of tetraazidogermane primarily involves the release of nitrogen gas upon decomposition. The azide groups in the compound are highly energetic and can undergo rapid decomposition, leading to the formation of germanium and nitrogen gas. This decomposition process is exothermic and can be triggered by heat, light, or chemical reactions.
類似化合物との比較
Tetraazidosilane (Si(N₃)₄): Similar to tetraazidogermane but with silicon instead of germanium.
Tetraazidostannane (Sn(N₃)₄): Contains tin instead of germanium.
Tetraazidolead (Pb(N₃)₄): Contains lead instead of germanium.
Uniqueness of this compound: this compound is unique due to its germanium core, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. The germanium atom’s electronic configuration and bonding characteristics influence the compound’s reactivity and stability, making it a valuable compound for specific applications in materials science and explosives research.
特性
CAS番号 |
57980-16-2 |
|---|---|
分子式 |
GeN12 |
分子量 |
240.71 g/mol |
IUPAC名 |
tetraazidogermane |
InChI |
InChI=1S/GeN12/c2-10-6-1(7-11-3,8-12-4)9-13-5 |
InChIキー |
YBYAYCCHMCBTTM-UHFFFAOYSA-N |
正規SMILES |
[N-]=[N+]=N[Ge](N=[N+]=[N-])(N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
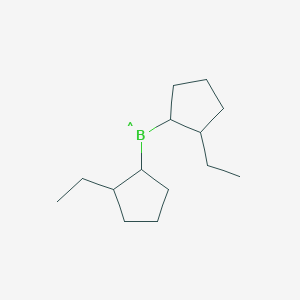
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
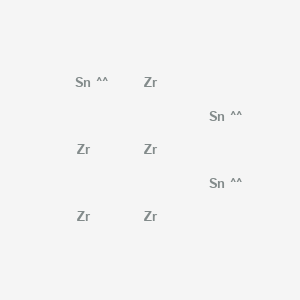
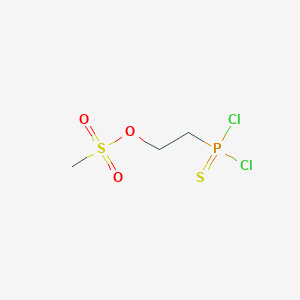


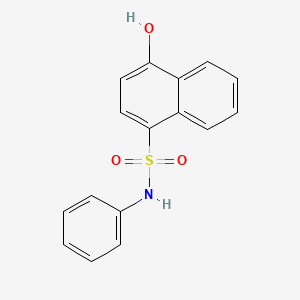
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
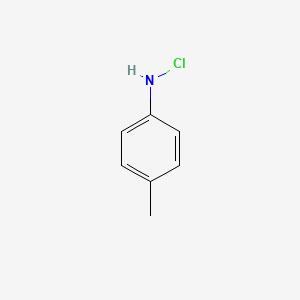
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
